molecular formula C12H11NO3 B14863088 3-[1,3-benzoxazol-2(3H)-yliden]-2,4-pentanedione

3-[1,3-benzoxazol-2(3H)-yliden]-2,4-pentanedione

Cat. No.: B14863088
M. Wt: 217.22 g/mol
InChI Key: AJKUQWZVOMPHEO-YRNVUSSQSA-N
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Description

3-[1,3-Benzoxazol-2(3H)-yliden]-2,4-pentanedione is a heterocyclic compound featuring a benzoxazole ring fused with a 2,4-pentanedione moiety. This compound is structurally distinct due to the conjugation of the benzoxazolyliden group with the diketone system, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(Z)-3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C12H11NO3/c1-7(14)11(8(2)15)12-13-9-5-3-4-6-10(9)16-12/h3-6,14H,1-2H3/b11-7+

InChI Key

AJKUQWZVOMPHEO-YRNVUSSQSA-N

Isomeric SMILES

C/C(=C(\C1=NC2=CC=CC=C2O1)/C(=O)C)/O

Canonical SMILES

CC(=C(C1=NC2=CC=CC=C2O1)C(=O)C)O

Origin of Product

United States

Chemical Reactions Analysis

Reactivity with Nucleophiles

The diketone and imine groups enable nucleophilic attacks:

  • Imine bond : Reacts reversibly with amino acids (e.g., lysine, cysteine) via nucleophilic addition, forming transient Schiff bases.

  • Diketone : Undergoes keto-enol tautomerism, stabilizing intermediates in cycloaddition reactions.

Key Observations:

  • Substituents on the benzoxazole ring modulate reactivity (electron-withdrawing groups enhance electrophilicity) .

  • pH-dependent stability: Degrades under strongly acidic/basic conditions (>pH 10 or <pH 3).

Stereochemical Considerations

The compound exhibits E/Z isomerism influenced by intramolecular hydrogen bonding (IHB):

  • E isomer : Thermodynamically favored due to NH···O=C IHB , forming a six-membered ring .

  • Rotational barrier : DFT calculations show a 20–35 kcal/mol barrier for C=C bond rotation, locking the E configuration at room temperature .

Table 2: Stereochemical Analysis (DFT Data)

ParameterValue (kcal/mol)Impact on Isomer Stability
E → Z rotational barrier35Prevents isomerization
Z → E rotational barrier20Favors E isomer

Cyclization Reactions

  • Reacts with hydrazines to form pyrazole derivatives (yield: ~75%).

  • Forms 1,3-oxazine rings via [4+2] cycloaddition with enophiles.

Oxidation/Reduction

  • Diketone moiety resists oxidation but undergoes selective reduction with NaBH4 to yield diols (requires anhydrous conditions).

Table 3: Biological Activity Correlations

Derivative SubstituentBiofilm Inhibition (%)IC50 (µM)Source
5-Chloro7245
6-Methyl6852

Stability Under Thermal and Photolytic Conditions

  • Thermal stability : Decomposes at >250°C (TGA data) .

  • Photolytic degradation : UV irradiation (254 nm) causes imine bond cleavage within 24 hours.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Unlike Schiff base derivatives , the target compound lacks azo or imine linkages, which may reduce susceptibility to hydrolysis.

Antimicrobial Activity

  • 6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones : Exhibit potent activity against Micrococcus luteus (MIC = 31.25 μg/mL) due to the electron-withdrawing thiazole group enhancing membrane disruption .
  • Schiff base metal complexes : Cu(II) and Ni(II) complexes of thiazolylazo-pentanedione derivatives show broad-spectrum antibacterial activity, attributed to metal coordination improving cell permeability .

Anticancer and Cytotoxic Activity

  • Cyclic amine-containing benzoxazolones : Derivatives with piperazine or morpholine moieties demonstrate cytotoxic effects against human cancer cell lines (e.g., HeLa, K562) via intercalation or topoisomerase inhibition .
  • 3-Benzylidene-2,4-pentanedione : Lacks significant cytotoxicity, highlighting the necessity of heterocyclic substituents for anticancer activity .

Antioxidant and Anti-Quorum Sensing Activity

  • Mannich base benzoxazolones : Antioxidant activity correlates with electron-donating substituents (e.g., –OCH₃) that scavenge free radicals .
  • 1,3-Benzoxazol-2(3H)-one derivatives: Anti-quorum sensing activity against Pseudomonas aeruginosa via inhibition of biofilm formation .

Physicochemical and Spectral Comparisons

Property 3-Benzylidene-2,4-pentanedione Target Compound (Inferred) Schiff Base Derivatives
Molecular Weight 188.22 g/mol ~265.27 g/mol (estimated) 300–400 g/mol (varies with substituents)
logP 3.66 Higher (due to benzoxazole’s hydrophobicity) 2.5–4.0
Key Spectral Features IR: C=O stretches at 1700 cm⁻¹ ¹H NMR: Benzoxazole protons at δ 7.2–8.0; keto-enol tautomerism signals ¹H NMR: Azo (–N=N–) protons at δ 8.5–9.0

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 3-[1,3-benzoxazol-2(3H)-yliden]-2,4-pentanedione derivatives, and how are reaction conditions optimized?

  • Methodology : The compound and its analogs are typically synthesized via condensation reactions. For example, Schiff base ligands derived from 3-(phenylazo)-2,4-pentanedione are prepared by reacting 2-aminophenol or 2-aminothiophenol with the diketone precursor under reflux in ethanol. Optimization involves adjusting stoichiometry (1:1 or 1:2 molar ratios), solvent polarity, and temperature to favor imine formation .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves recrystallization from ethanol or column chromatography.

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Confirm carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and C=N bonds (Schiff base) at ~1600 cm⁻¹ .
  • 1H-NMR : Identify enolic protons (δ 12–14 ppm in DMSO-d6) and aromatic protons from the benzoxazole moiety (δ 7–8 ppm) .
  • X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) and confirm spatial arrangement, as demonstrated for analogs like 3-[(4-hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., LogP, solubility) for this compound?

  • Methodology :

  • Experimental validation : Use shake-flask methods for solubility (logS) and octanol-water partitioning (LogP) to verify literature values (e.g., logS = −2.5 to −3.0, LogP ~2.9) .
  • Computational tools : Compare predicted properties via software (e.g., ChemAxon, ACD/Labs) with experimental data to identify outliers. For example, McGowan’s characteristic volume (0.494 cm³/mol) can validate molecular packing in crystallography .
    • Case Study : Discrepancies in LogP values may arise from tautomerism; use pH-controlled experiments to stabilize specific forms .

Q. How can computational modeling enhance the design of metal complexes using this compound as a ligand?

  • Methodology :

  • DFT calculations : Predict binding affinities for transition metals (e.g., Cu²⁺, Ni²⁺) by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .
  • Molecular docking : Simulate interactions with biological targets (e.g., DNA or enzymes) to prioritize analogs for anticancer studies, as seen in benzoxazole-triazole hybrids .
    • Validation : Cross-reference computational results with experimental data (e.g., UV-Vis spectra for metal-ligand charge transfer bands) .

Key Challenges and Solutions

  • Tautomerism : Keto-enol equilibria complicate spectral interpretation. Use low-temperature NMR or crystallography to stabilize specific tautomers .
  • Synthetic Yield : Low yields in Schiff base formation? Optimize catalyst (e.g., acetic acid) and inert atmosphere to prevent oxidation .

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